2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride is a heterocyclic compound characterized by a fused pyridazine and pyridine ring structure. This compound has garnered attention in scientific research due to its potential pharmacological activities, particularly in the fields of medicinal chemistry and biological studies.
This compound is classified as a heterocyclic organic compound, specifically a pyridazinone derivative. It is synthesized through various chemical reactions involving pyridine derivatives and hydrazine. The hydrochloride salt form enhances its solubility and stability for various applications in laboratory settings and industrial processes.
The synthesis of 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride typically involves cyclization reactions. A common synthetic route includes the reaction of pyridine derivatives with hydrazine or hydrazine derivatives under controlled conditions.
The molecular structure of 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride can be represented by its molecular formula with a molecular weight of 187.63 g/mol.
The compound can undergo several types of chemical reactions:
The mechanism of action for 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride involves its interaction with specific biological targets such as enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 187.63 g/mol |
Melting Point | Not specified |
Stability | Stable under normal conditions |
Telescopic multi-component reactions (MCRs) represent a transformative strategy for constructing the pharmacologically valuable pyrido[4,3-c]pyridazinone scaffold with exceptional atom economy and reduced purification requirements. The one-pot assembly of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives exemplifies this approach, where aromatic aldehydes, malononitrile, methyl cyanoacetate, and hydrazine hydrate undergo sequential condensation under catalytic conditions [4]. This methodology eliminates intermediate isolation steps, significantly enhancing synthetic efficiency while minimizing waste generation.
The catalytic system plays a pivotal role in these telescopic sequences. Recent advances utilize rod-like bifunctional Fe-based MOF@CuO nanocomposites (RL BF Fe-based MOF@CuO NC) that demonstrate remarkable efficiency due to their high surface area (203 m²/g) and superparamagnetic properties. These nanocomposites facilitate the four-component coupling under solvent-free conditions, achieving excellent yields (85-97%) within remarkably short reaction times (15-40 minutes) [4]. The catalyst's bifunctional nature provides both Lewis acid sites (from CuO nanoparticles) and coordinatively unsaturated iron sites (from MOF structure), enabling simultaneous activation of carbonyl compounds and nucleophilic reagents throughout the reaction cascade.
Table 1: Performance of Nanocatalysts in Pyrido-Pyridazinone Synthesis
Catalyst System | Reaction Time | Yield Range | Temperature | Recovery Method |
---|---|---|---|---|
Fe-MOF@CuO NC | 15-40 min | 85-97% | 80°C | Magnetic separation |
ZrO₂ nanoparticles | 2 hours | 86-97% | 100°C | Centrifugation |
Conventional acid catalysts | 6-24 hours | 60-75% | Reflux | Filtration |
Optimization studies reveal that electronic effects of substituents on the aromatic aldehyde significantly influence reaction kinetics. Electron-withdrawing groups (e.g., -NO₂, -Cl) accelerate the initial Knoevenagel condensation, reducing overall reaction time to 15-20 minutes, while electron-donating groups (e.g., -OMe) require extended periods (30-40 minutes) for complete conversion [4]. Microwave-assisted protocols further enhance reaction efficiency, achieving near-quantitative yields within 5-10 minutes through dielectric heating that provides uniform thermal energy distribution.
Regiochemical control in pyrido[4,3-c]pyridazin-3-one systems is paramount for modulating biological activity, particularly through strategic modifications at the C-5 position and N-1 nitrogen. Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents at C-5 dramatically enhance target affinity. For instance, introduction of a cyano group at this position boosts kinase inhibitory activity by nearly 200-fold compared to hydrogen (IC₅₀ 2.6 nM vs. 480 nM), while chloro substitution provides a 20-fold enhancement (IC₅₀ 25 nM) [1]. This dramatic improvement stems from the formation of a crucial hydrogen bond between the cyano nitrogen and the catalytic lysine residue in the ATP-binding site of target enzymes, as confirmed by X-ray crystallography.
The cyclohexyl diamine moiety at position 6 represents another critical region for optimization. Studies comparing stereoisomers reveal that the (1R,2S)-2-aminocyclohexyl configuration enhances biochemical activity 3-5 fold over other stereoisomers due to optimized hydrogen bonding networks with backbone carbonyl oxygen atoms (R687) and side-chain oxygen atoms (D701) in the target protein [1]. Removal of the terminal amine functionality in this side chain reduces potency by >100-fold, underscoring the importance of these electrostatic interactions.
Table 2: Regioselective Modification Effects on Pyridazinone Bioactivity
Modification Position | Functional Group | Biological Activity Change | Structural Basis |
---|---|---|---|
C-5 | CN | 200-fold increase | H-bond with catalytic lysine |
C-5 | Cl | 20-fold increase | Moderate H-bond capacity |
C-6 side chain | (1R,2S)-diamine | 5-fold increase | Optimal H-bond network |
N-1 | Phenyl | Enhanced anti-inflammatory activity | π-π stacking in COX binding pocket |
3-Carbamoyl | Removal | Complete activity loss | Disrupted hinge region binding |
The N-1 position offers additional opportunities for diversification. Introduction of aryl groups, particularly ortho-substituted phenyl rings, enhances anti-inflammatory activity in croton oil-induced ear edema models. Compound 7c (1-phenyl derivative) exhibits 81.8% edema inhibition at 1.25 mg/ear dose, outperforming unsubstituted analogs by >30% [3]. Molecular docking reveals that N-1 aryl groups participate in hydrophobic interactions with secondary binding pockets in cyclooxygenase enzymes, explaining this potency enhancement. However, ortho-methyl substitution forces unfavorable twisting of the pendant phenyl ring, reducing PDE10A inhibition 40-fold compared to unsubstituted analogs [9], demonstrating the delicate balance between steric effects and bioactivity.
Solvent-free methodologies have revolutionized pyridazinone synthesis by eliminating volatile organic compounds (VOCs) while enhancing energy efficiency. These protocols leverage mechanochemical activation through grinding, milling, or high-speed stirring to achieve molecular reorganization without solvation. The four-component synthesis of N-amino-2-pyridones exemplifies this approach, where solid-state reactants combine with minimal (0.5 mol%) Fe-MOF@CuO nanocatalyst under solvent-free conditions at 80°C [4]. This method achieves yields exceeding 90% while reducing energy consumption by 60% compared to solution-phase reactions.
The catalytic advantages of solvent-free systems include suppressed catalyst deactivation and enhanced mass transfer. Metal-organic frameworks (MOFs) with immobilized copper oxide nanoparticles demonstrate particular efficacy in heterocyclic annulation due to their tunable porosity and high thermal stability (up to 350°C). These heterogeneous catalysts facilitate intramolecular cyclization through Lewis acid activation of carbonyl groups, with the MOF structure preventing nanoparticle aggregation during reaction [4]. Zirconia nanoparticles (ZrO₂ NPs) provide another efficient catalytic platform for solvent-free pyrido[d]pyrimidine synthesis, achieving 86-97% yields within 2 hours at 100°C through surface activation of carbonyl compounds and active methylene precursors [8].
Advanced energy-transfer mechanisms further enhance green protocols:
These solvent-free processes typically demonstrate exceptional atom economy exceeding 85% and E-factors below 0.5, representing substantial improvements over traditional solvent-mediated approaches [5]. Catalyst recyclability studies confirm that Fe-MOF@CuO nanocomposites maintain consistent activity (>95% yield) for at least five cycles following magnetic recovery, underscoring the sustainability advantages of these methodologies [4].
Asymmetric catalysis enables precise construction of stereogenic centers in pyridazinone derivatives, essential for optimizing target selectivity. Brønsted acid catalysis using chiral phosphoric acids (CPAs) has emerged as a powerful strategy, particularly for introducing chirality at the C-6 position of pyrido[4,3-c]pyridazinones. These bifunctional catalysts create a well-defined chiral environment through hydrogen-bonding networks that direct enantioselective bond formation [6]. Recent advances demonstrate that CPAs with 3,3'-bis(2,4,6-triisopropylphenyl) substituents effectively control stereochemistry during Pictet-Spengler-type cyclizations, achieving enantiomeric excesses (ee) >90% through dual activation of both electrophilic and nucleophilic components.
Organocatalytic strategies using modified proline derivatives have proven equally valuable for asymmetric pyridazinone synthesis. Jørgensen-Hayashi catalysts (diphenylprolinol silyl ethers) facilitate enantioselective cyclizations via enamine intermediates, particularly in constructing bicyclo[1.1.1]pentane (BCP) derivatives that serve as bioisosteres for 1,4-disubstituted arenes [6]. These transformations proceed through a multi-catalytic cycle combining organo-, photo-, and hydrogen atom transfer (HAT) catalysis, achieving ee values of 64-98% while maintaining functional group tolerance.
Table 3: Asymmetric Catalytic Approaches to Chiral Pyridazinones
Catalyst Type | Reaction | ee Range | Key Intermediate | Stereocenter Formed |
---|---|---|---|---|
Chiral phosphoric acids | Pictet-Spengler cyclization | 88-94% | Iminium ion | C-6 position |
Jørgensen-Hayashi catalyst | [3+2] Cycloaddition | 64-98% | Enamine | Bridgehead chirality |
N-Heterocyclic carbene | Stetter reaction | 75-82% | Breslow intermediate | β-Stereocenter |
Chiral salen complexes | Epoxidation/cyclization | 90-95% | Epoxide | Vicinal stereocenters |
For axially chiral pyridazinone derivatives, transition metal catalysis provides complementary approaches. Palladium complexes with BINAP ligands effectively induce axial chirality during alkyne cyclization reactions, achieving atroposelectivity through steric control of the transition state geometry [7]. These methodologies prove particularly valuable for constructing sterically hindered biaryl systems where rotation about the chiral axis is sufficiently restricted at ambient temperature (ΔG‡ >30 kcal/mol).
The multicatalytic approach represents the frontier of asymmetric pyridazinone synthesis. Combining photoredox catalysis with asymmetric organocatalysis enables radical-mediated transformations under mild conditions. For example, visible-light excitation of iridium photocatalysts generates prochiral radicals that undergo enantioselective trapping by chiral copper complexes, establishing stereocenters adjacent to the pyridazinone core with ee values >85% [6]. These hybrid methodologies significantly expand the structural diversity of accessible chiral pyridazinone derivatives while maintaining high stereochemical fidelity.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7